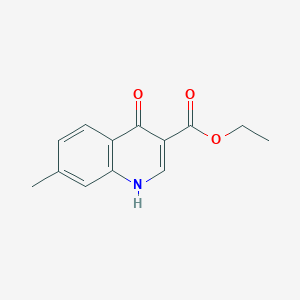![molecular formula C13H17NO5 B6156159 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid CAS No. 1897118-14-7](/img/new.no-structure.jpg)
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C13H17NO5. It is a derivative of phenylacetic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on the aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its functional groups, which allow for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can improve yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl) for Boc deprotection, followed by various nucleophiles for substitution reactions
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide mimetics.
Mechanism of Action
The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid largely depends on its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with various biological targets, such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(tert-butoxy)carbonyl]amino}-2-fluoro-4-hydroxyphenyl)acetic acid
- 2-(3-{[(tert-butoxy)carbonyl]amino}-4-methoxyphenyl)acetic acid
- 2-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)acetic acid
Uniqueness
2-(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the aromatic ring. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research and industry .
Properties
CAS No. |
1897118-14-7 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
